6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMKIOVWBDWPX-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new quinoline-based compounds. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound can be used as a lead compound in drug discovery for the development of new therapeutic agents. Industry: It is used in the production of materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application, but it generally involves binding to the target and modulating its activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors and modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs vary in substituents at the quinoline core, influencing solubility, reactivity, and biological activity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Effects: Bromine at the 6-position enhances steric bulk and electronic effects compared to non-halogenated analogs. The di-bromo analog (Table 1, row 4) shows increased molecular weight but reduced solubility .
- Functional Group Impact : Ester derivatives (e.g., ethyl carboxylate) exhibit improved lipophilicity over carboxylic acids, as seen in the ethyl ester analog (Table 1, row 3) .
Key Observations :
Key Observations :
- Halogen Effects : Chloro-substituted analogs (Table 3, row 3) exhibit lower MIC values than fluoro derivatives, suggesting stronger antibacterial activity.
- Ethenyl vs.
Biological Activity
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid (CAS No. 926253-71-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C18H11BrClNO2
- Molecular Weight : 388.64 g/mol
- CAS Number : 926253-71-6
Structure
The structural formula of this compound features a quinoline core substituted with a bromo and a chlorophenyl group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various quinoline derivatives, including this compound. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected bacterial strains are summarized in Table 1:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Enterococcus faecalis | 0.039 |
These results indicate that the compound has potent antibacterial effects, particularly against E. coli and B. subtilis .
Antifungal Activity
In addition to its antibacterial properties, this compound demonstrates antifungal activity against various strains, including Candida albicans and Fusarium oxysporum.
Antifungal Efficacy
The antifungal activity is quantified in terms of MIC values as shown in Table 2:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound may be effective in treating fungal infections, particularly those caused by C. albicans .
Anticancer Potential
The anticancer potential of quinoline derivatives has been extensively studied, with particular focus on their ability to inhibit tumor growth through various mechanisms, including interference with cell signaling pathways.
Case Studies
A study investigating the effects of similar quinoline derivatives on cancer cell lines revealed that compounds with structural similarities to this compound exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These results indicate a promising anticancer profile for quinoline derivatives, warranting further investigation into their mechanisms of action and potential therapeutic applications .
Q & A
Basic: What are the key structural features of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid, and how do they influence reactivity?
The compound features a quinoline core substituted at the 2-position with a trans-4-chlorostyryl group and at the 6-position with bromine. The 4-carboxylic acid group enhances solubility for derivatization and coordination chemistry. The bromine atom acts as a leaving group in nucleophilic substitution, while the ethenyl group allows for photochemical or catalytic modifications (e.g., hydrogenation or cycloadditions). Structural characterization typically employs X-ray crystallography (as in ethyl ester analogs) to confirm stereochemistry and planarity of the quinoline system .
Basic: What synthetic routes are commonly used to prepare quinoline-4-carboxylic acid derivatives like this compound?
A standard approach involves:
Doebner–Von Miller reaction : Condensation of aniline derivatives with α,β-unsaturated ketones to form the quinoline backbone.
Esterification : The 4-carboxylic acid is often introduced via ester intermediates (e.g., ethyl esters) using concentrated H₂SO₄ in ethanol, followed by hydrolysis .
Bromination : Electrophilic bromination at the 6-position using Br₂ or NBS.
Styryl group introduction : Heck coupling or Wittig reactions to attach the 4-chlorophenyl ethenyl group.
Key tip : Monitor reaction progress via TLC (hexane:EtOAc = 9:1) and purify via silica gel chromatography .
Advanced: How can researchers optimize the synthesis to minimize isomer formation during styryl group attachment?
The trans-configuration of the ethenyl group is critical for biological activity. To favor trans-selectivity:
- Use Pd-catalyzed Heck coupling with aryl halides and styrenes, employing ligands like PPh₃ and bases (e.g., K₂CO₃) to suppress β-hydride elimination.
- Control reaction temperature (80–100°C) and solvent polarity (DMF or DMSO) to stabilize intermediates.
- Validate stereochemistry via NOESY NMR or X-ray diffraction, as cis-isomers show distinct coupling constants (J ≈ 12 Hz for trans vs. 6–10 Hz for cis) .
Advanced: How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies may arise between X-ray-derived bond lengths/angles and DFT-calculated geometries. To address this:
Validate purity : Ensure single crystals are free of solvates or co-crystallized impurities via elemental analysis.
Compare with analogs : Cross-reference data from structurally similar quinolines (e.g., ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, CCDC 1019213) .
Theoretical modeling : Perform DFT calculations (B3LYP/6-31G*) to assess conformational flexibility and electron density maps.
Advanced: What methodological controls are essential when evaluating this compound’s biological activity (e.g., antibacterial assays)?
When testing against pathogens like Staphylococcus aureus or MRSA:
- Positive controls : Use established antibiotics (e.g., ciprofloxacin) to validate assay conditions.
- Solvent controls : Include DMSO/vehicle at the same concentration as test samples.
- Cytotoxicity assays : Perform MTT tests on mammalian cells (e.g., HEK293) to distinguish antimicrobial vs. general cytotoxic effects .
- Dose-response curves : Determine MIC values using broth microdilution (CLSI guidelines) with triplicate replicates.
Advanced: How can computational modeling predict the reactivity of the 6-bromo substituent in cross-coupling reactions?
The bromine’s leaving-group ability is influenced by:
- Electrostatic potential maps : Calculate using Gaussian09 at the M06-2X/def2-TZVP level to identify nucleophilic attack sites.
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict susceptibility to oxidative addition (e.g., in Suzuki–Miyaura coupling).
- Solvent effects : Simulate with PCM models to assess polar aprotic solvent (e.g., THF) stabilization of transition states.
Advanced: What strategies mitigate degradation during long-term storage of this compound?
- Storage conditions : Keep in airtight containers under argon at –20°C to prevent hydrolysis of the carboxylic acid group.
- Stability testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability .
Advanced: How can researchers validate the compound’s photophysical properties for optoelectronic applications?
- UV-Vis/fluorescence spectroscopy : Measure in solvents of varying polarity (e.g., hexane vs. DMF) to assess solvatochromism.
- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate).
- TD-DFT simulations : Correlate experimental λₘₐₓ with theoretical transitions to assign electronic states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
